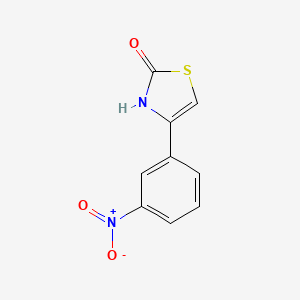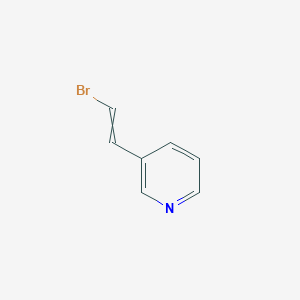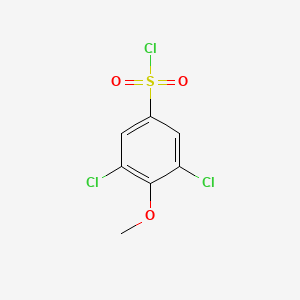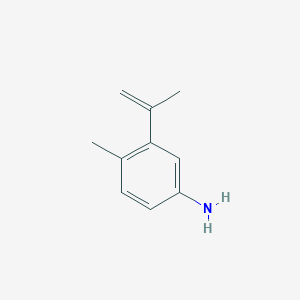
1-cyclopropyl-1H-pyrrole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-1H-pyrrole-2-carbonyl chloride is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-cyclopropyl-1H-pyrrole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-cyclopropyl-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to catalyze certain reactions.
Solvents: Organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Carboxylic Acids: Formed by hydrolysis of the acyl chloride group.
Aplicaciones Científicas De Investigación
1-cyclopropyl-1H-pyrrole-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-1H-pyrrole-2-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrole-2-carbonyl chloride: Similar structure but lacks the cyclopropyl group.
1-cyclopropyl-1H-pyrrole-2-carbaldehyde: Contains an aldehyde group instead of an acyl chloride group.
Uniqueness
1-cyclopropyl-1H-pyrrole-2-carbonyl chloride is unique due to the presence of both the cyclopropyl and acyl chloride functional groups. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H8ClNO |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
1-cyclopropylpyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNO/c9-8(11)7-2-1-5-10(7)6-3-4-6/h1-2,5-6H,3-4H2 |
Clave InChI |
BABQPAQXUZUVIG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=CC=C2C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)


![5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid](/img/structure/B13945717.png)

![6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)





